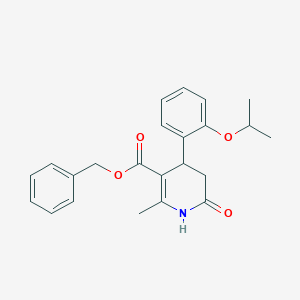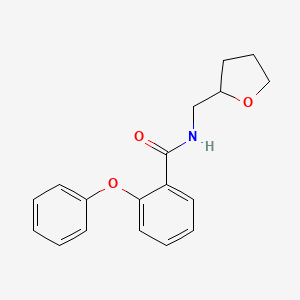![molecular formula C17H14F3NO B5084915 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide exerts its effects by binding to the CB1 receptor in the brain and other tissues. This receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, appetite, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, its potent effects on the CB1 receptor also mean that it can have significant side effects, which must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of pain and inflammation. Another potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, research on the potential side effects of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide could help to inform the development of safer and more effective cannabinoid-based therapeutics.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide involves the reaction of 2-phenylcyclopropanecarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.
Applications De Recherche Scientifique
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain and has also been found to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-17(19,20)12-7-4-8-13(9-12)21-16(22)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLLVDGHRAJQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
